molecular formula C11H8F5N5O B4101951 2,3,4,5,6-pentafluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide

2,3,4,5,6-pentafluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide

Cat. No.: B4101951
M. Wt: 321.21 g/mol
InChI Key: AVITVRXPRVOIKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5,6-pentafluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide is a fluorinated organic compound that has garnered interest in various fields of scientific research. The presence of multiple fluorine atoms and a tetrazole ring in its structure imparts unique chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-pentafluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Amidation: The final step involves the formation of the amide bond by reacting the fluorinated benzoyl chloride with the tetrazole derivative in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-pentafluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with nucleophiles such as amines or thiols.

    Oxidation and Reduction: The tetrazole ring can undergo redox reactions, leading to the formation of different oxidation states.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium methoxide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products with nucleophiles replacing fluorine atoms.

    Oxidation: Oxidized tetrazole derivatives.

    Reduction: Reduced forms of the tetrazole ring.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2,3,4,5,6-pentafluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex fluorinated organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-pentafluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide involves interactions with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The tetrazole ring can act as a bioisostere for carboxylic acids, influencing enzyme binding and activity.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5,6-pentafluoro-N,N-dipropylbenzamide: Similar structure but with different substituents on the amide nitrogen.

    2,3,4,5,6-pentafluorobenzonitrile: Lacks the tetrazole ring, used in different synthetic applications.

    2,3,4,5,6-pentafluorophenylacetonitrile: Contains a nitrile group instead of an amide.

Uniqueness

2,3,4,5,6-pentafluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide is unique due to the combination of its fluorinated benzene ring and tetrazole moiety, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

2,3,4,5,6-pentafluoro-N-(2-propyltetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F5N5O/c1-2-3-21-19-11(18-20-21)17-10(22)4-5(12)7(14)9(16)8(15)6(4)13/h2-3H2,1H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVITVRXPRVOIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1N=C(N=N1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F5N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,5,6-pentafluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide
Reactant of Route 2
Reactant of Route 2
2,3,4,5,6-pentafluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide
Reactant of Route 3
Reactant of Route 3
2,3,4,5,6-pentafluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide
Reactant of Route 4
Reactant of Route 4
2,3,4,5,6-pentafluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide
Reactant of Route 5
Reactant of Route 5
2,3,4,5,6-pentafluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide
Reactant of Route 6
Reactant of Route 6
2,3,4,5,6-pentafluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.